(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a prop-2-ynoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Addition of the Prop-2-ynoxyphenyl Group: The final step involves the addition of the prop-2-ynoxyphenyl group through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(2-chlorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-bromophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-methylphenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c1-2-11-24-18-10-6-3-7-14(18)12-15(13-21)19(23)22-17-9-5-4-8-16(17)20/h1,3-10,12H,11H2,(H,22,23)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXPIFIGABEEL-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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